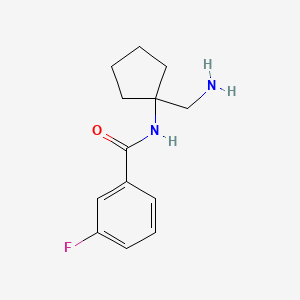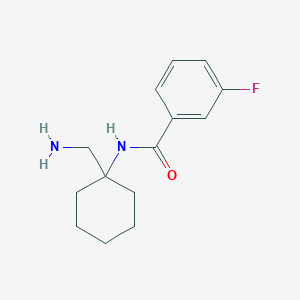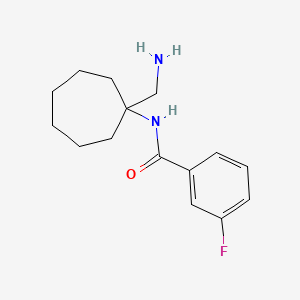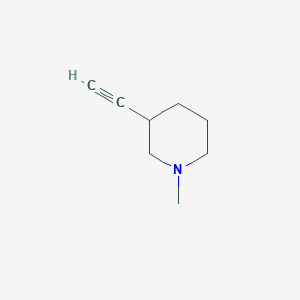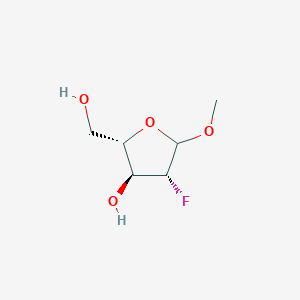![molecular formula C15H16O3 B3058783 4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol CAS No. 91793-46-3](/img/structure/B3058783.png)
4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol
Übersicht
Beschreibung
“4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol” is a synthetic intermediate . It can be used to prepare potent and orally available G protein-coupled receptor 40 agonists as potential antidiabetic agents . It may also be used in the enzymatic coupling of saccharides to protein .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel Cu (II) complex based on the Schiff base obtained by the condensation of ortho-vanillin with gamma-aminobutyric acid was synthesized . Another method involves the reaction of isatins with 1,2-dibromoalkanes to afford a compound, which upon further reaction with NaN3 in DMF led to 1-(4-azidoalkyl)indoline-2,3-dione .Wissenschaftliche Forschungsanwendungen
Phloretic Acid in Polybenzoxazine Synthesis
Phloretic acid (PA), derived from hydrogenation of p-coumaric acid or synthesis from phloretin, is explored as a renewable building block in polybenzoxazine synthesis. PA enhances the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol. This novel approach has potential applications in materials science due to the wide range of hydroxyl-bearing compounds (Acerina Trejo-Machin et al., 2017).
Bioremediation of Bisphenol A
Laccase from Fusarium incarnatum UC-14 shows potential in bioremediating Bisphenol A (BPA), a recognized endocrine-disrupting chemical. The study found that laccase hosted in reverse micelles could eliminate a significant percentage of BPA, indicating its applicability in treating hydrophobic phenolic environmental pollutants (Urvish Chhaya & A. Gupte, 2013).
Enhancing Agrobacterium-Mediated Gene Transfer
Research on the effects of phenolic compounds, including 4-[2-Hydroxy-3-(4-hydroxyphenyl)propyl]phenol, on Agrobacterium virulence gene induction and gene transfer rates reveals their potential in biotechnology. These phenolic compounds can enhance both vir induction and gene transfer in plants, offering insights into molecular mechanisms of plant transformation (P. Joubert et al., 2002).
Calcium Antagonistic Activity and Antioxidant Properties
A study on thiazolidinone derivatives revealed that compounds structurally similar to this compound possess calcium antagonistic activity alongside antioxidant properties. This suggests potential applications in medicinal chemistry for the management of conditions related to calcium imbalance and oxidative stress (T. Kato et al., 1999).
Eigenschaften
IUPAC Name |
4-[2-hydroxy-3-(4-hydroxyphenyl)propyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c16-13-5-1-11(2-6-13)9-15(18)10-12-3-7-14(17)8-4-12/h1-8,15-18H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJQLHLEWQGHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC2=CC=C(C=C2)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238694 | |
| Record name | 2-Propanol, 1,3-bis(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91793-46-3 | |
| Record name | 2-Propanol, 1,3-bis(4-hydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091793463 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1,3-bis(4-hydroxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50238694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


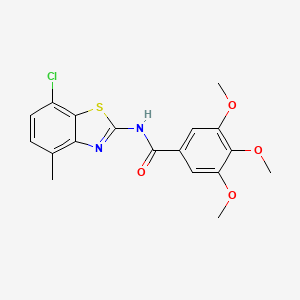

![N-[1-(aminomethyl)cyclopentyl]-2-chloroacetamide](/img/structure/B3058707.png)
![N-[1-(aminomethyl)cyclopentyl]pentanamide](/img/structure/B3058708.png)
